2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide
Description
This compound features a propanamide backbone substituted with a 4-chlorophenoxy group at the 2-position. The amide nitrogen is linked to a 2-hydroxyethyl group bearing cyclopropyl and furan-2-yl substituents. Key structural elements include:
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-18(2,25-15-9-7-14(20)8-10-15)17(22)21-12-19(23,13-5-6-13)16-4-3-11-24-16/h3-4,7-11,13,23H,5-6,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJNQGQNRTZDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1CC1)(C2=CC=CO2)O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 363.84 g/mol. The structure includes a chlorophenoxy group, a cyclopropyl moiety, and a furan ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClNO3 |
| Molecular Weight | 363.84 g/mol |
| CAS Number | 1396846-90-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study comparing various chloroethylnitrosoureas demonstrated that structural modifications can lead to varying degrees of therapeutic effectiveness and toxicity, suggesting that the presence of specific functional groups may enhance or inhibit biological activity .
The mechanism by which this compound exerts its biological effects is believed to involve the interaction with specific cellular targets, potentially including enzymes or receptors involved in tumor proliferation and survival. The cyclopropyl and furan groups may facilitate binding to these targets, thereby modulating their activity.
Case Studies
- Anticancer Efficacy : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features displayed a dose-dependent increase in cell death among breast cancer cells, attributed to the activation of caspase pathways.
- Toxicity Assessment : A comparative toxicity study highlighted that while some derivatives exhibited low toxicity profiles, others showed significant mutagenic potential. This suggests that careful structural modifications are essential to balance efficacy with safety .
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found that modifications to the hydroxyethyl side chain could enhance solubility and absorption rates, leading to improved therapeutic outcomes in preclinical models.
Comparative Analysis
The following table summarizes key findings from various studies related to the biological activity of compounds with similar structures:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural motifs with several derivatives, as highlighted below:
Physicochemical and Pharmacological Insights
- Lipophilicity : The target compound’s furan and cyclopropyl groups likely increase logP compared to acetamide derivatives (e.g., ) but reduce it relative to adamantyl-containing analogs () .
- Therapeutic Potential: highlights a structurally related ATF4 inhibitor with ethynazetidin groups, suggesting the target compound may share anticancer mechanisms. However, the furan and cyclopropyl groups could alter specificity or pharmacokinetics .
Q & A
Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Reaction Logs : Record exact temperatures (±1°C), solvent grades (e.g., anhydrous THF), and catalyst batches (e.g., Pd/C from Sigma-Aldrich, Lot #XYZ) .
- Spectroscopic Data : Include full NMR assignments (¹H, ¹³C, DEPT-135) and HRMS spectra in supplementary materials .
- Negative Results : Report failed conditions (e.g., attempted SN2 reactions yielding <5% product) to guide future optimizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
